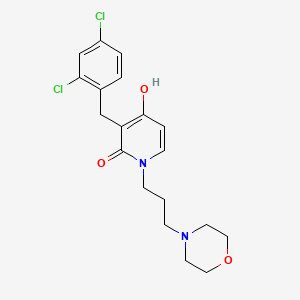
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone, commonly referred to as DCBP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a small molecule that can be used to study a range of biological processes, including the regulation of gene expression, protein-protein interactions, and the modulation of cell signaling pathways. DCBP has been used in a variety of research applications, including drug discovery, protein engineering, and cell engineering.
Scientific Research Applications
Synthesis and Bioanalytical Studies
- Pyridinone derivatives, including those related to the specified compound, have been utilized in the synthesis of insecticides and bioanalytical studies. For example, certain pyridine derivatives showed significant insecticidal activity against cowpea aphid, Aphis craccivora Koch, highlighting the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Moreover, ruthenium(II) complexes with 3-hydroxy-2-pyridinone functionalized with morpholine were reported for their promising activity in preliminary cyclin-dependent kinase 2 (CDK2)/cyclin A kinase inhibitory studies, indicating their potential in medicinal chemistry (Hanif et al., 2017).
Membrane Interaction Studies
- The interaction of 3-hydroxy-4-pyridinone ligands with lipid phases was investigated through molecular dynamics simulations, showing the partition of these ligands to bilayer phases. Such studies are critical in understanding the transport mechanisms of these compounds across biological membranes, which is crucial for drug design and delivery (Coimbra et al., 2018).
Photophysical Evaluation
- Compounds with a pyridinone core, including modifications with morpholino groups, have been synthesized and their photophysical properties evaluated. Such studies are essential for the development of new fluorescent materials and sensors, showcasing the versatility of pyridinone derivatives in materials science (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3/c20-15-3-2-14(17(21)13-15)12-16-18(24)4-7-23(19(16)25)6-1-5-22-8-10-26-11-9-22/h2-4,7,13,24H,1,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNJFVDMOXMPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


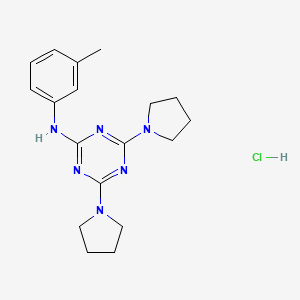
![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)
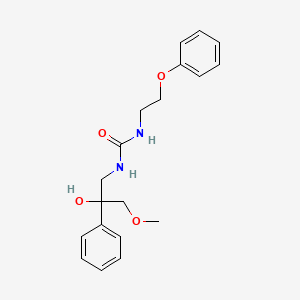
![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)
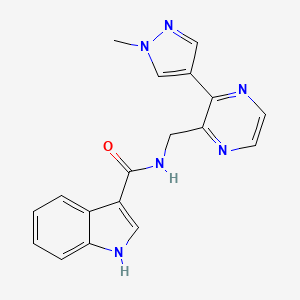
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
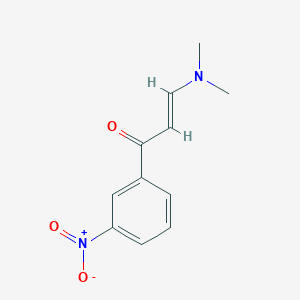
![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)
![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)
